ethyl 2-(3-nitronaphthalen-1-yl)acetate
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Overview
Description
ethyl 2-(3-nitronaphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a nitro group at the third position of the naphthalene ring and an acetic acid ethyl ester group at the first position. It is a yellow crystalline solid that is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-nitronaphthalen-1-yl)acetate typically involves the nitration of naphthalene followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the naphthalene ring. The resulting nitronaphthalene is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and esterification, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(3-nitronaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: (3-Aminonaphthalen-1-yl)-acetic acid ethyl ester.
Hydrolysis: (3-Nitronaphthalen-1-yl)-acetic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(3-nitronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitronaphthalen-1-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the acetic acid ethyl ester group.
2-Nitronaphthalene: Nitro group at a different position on the naphthalene ring.
Naphthalene-1-acetic acid: Lacks the nitro group.
Uniqueness
ethyl 2-(3-nitronaphthalen-1-yl)acetate is unique due to the presence of both the nitro group and the acetic acid ethyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-(3-nitronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(16)9-11-8-12(15(17)18)7-10-5-3-4-6-13(10)11/h3-8H,2,9H2,1H3 |
InChI Key |
ARVNAHVHCCDNOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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